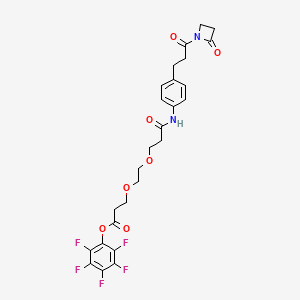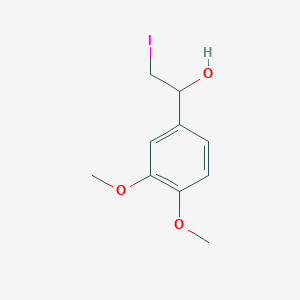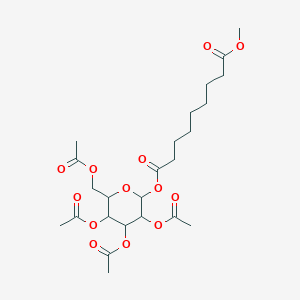
8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is a highly potent carbohydrate intermediate. It holds immense significance in the realm of biomedicine, particularly in the synthesis of drugs that combat glycosylation-related ailments such as Gaucher disease, Pompe disease, Fabry disease, and cystic fibrosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside typically involves the esterification of octanoic acid with 2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of methanol as a solvent and a catalyst to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques such as chromatography ensures the removal of impurities and the isolation of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acetyl groups can be substituted using nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Applications De Recherche Scientifique
8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is extensively used in scientific research due to its versatility and potency. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies related to glycosylation processes and enzyme-substrate interactions.
Medicine: Integral in the development of therapeutic agents for glycosylation-related diseases.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside involves its role as a substrate in glycosylation reactions. It interacts with specific enzymes, facilitating the transfer of glycosyl groups to target molecules. This process is crucial in the synthesis of glycoproteins and glycolipids, which are essential for various biological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- Methyl 8-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)octanoate
Uniqueness
8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside stands out due to its specific structure, which allows it to be a highly effective intermediate in the synthesis of therapeutic agents. Its unique combination of functional groups provides versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C24H36O13 |
|---|---|
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
1-O-methyl 9-O-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] nonanedioate |
InChI |
InChI=1S/C24H36O13/c1-14(25)32-13-18-21(33-15(2)26)22(34-16(3)27)23(35-17(4)28)24(36-18)37-20(30)12-10-8-6-7-9-11-19(29)31-5/h18,21-24H,6-13H2,1-5H3 |
Clé InChI |
OEKGNKBFJPVGPL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC(=O)CCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




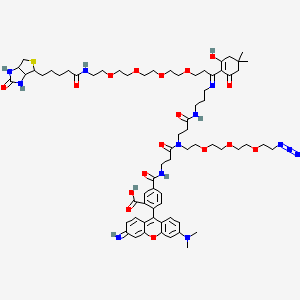

![6-Bromo-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12282715.png)
![1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol](/img/structure/B12282719.png)
![2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
![1,6,13-Trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B12282730.png)
![3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12282737.png)
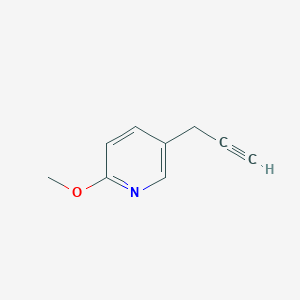

![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)
